![molecular formula C16H15ClN2O2 B1461985 methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride CAS No. 1171599-40-8](/img/structure/B1461985.png)
methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride
Overview
Description
“Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1171599-40-8 . It has a molecular weight of 302.76 . The IUPAC name for this compound is “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” can be represented by the Inchi Code: 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” include a molecular weight of 302.76 . The compound’s IUPAC name is “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .Scientific Research Applications
Synthesis and Mesophase Characterization
Research has focused on the synthesis and characterization of mesogenic Schiff bases derived from isoindoline-1,3-dione, displaying liquid crystalline behavior with potential applications in display technologies. For instance, a study detailed the preparation of homologous series of mesogenic Schiff-bases, revealing their enantiotropic liquid crystalline behavior with nematic texture, and some exhibiting smectic A phase. This investigation sheds light on the influence of thermal behavior and mesomorphic properties upon modification of the spacer, contributing to the understanding of liquid crystal science and technology (Dubey et al., 2018).
Advanced Synthetic Methods
Another aspect of research on this compound includes the development of new synthetic methods for related compounds. For example, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one demonstrates the versatility of related chemical structures in generating compounds with potential utility in medicinal chemistry and material science (Tkachuk et al., 2020).
Corrosion Inhibition
The compound and its derivatives have been explored as corrosion inhibitors, demonstrating the chemical's potential in protecting metals against corrosion, which is vital for industrial applications. A study on the corrosion inhibition efficiency of similar Schiff base compounds highlights their effectiveness as inhibitors, showcasing the broader applicability of this compound class in materials science and engineering (Tawfik, 2015).
Molecular Structure Elucidation
The determination of molecular structures through crystallography and spectroscopy is another critical area of application. Detailed structural analysis of related compounds provides insights into their chemical behavior and potential applications in designing more effective materials and drugs. Research demonstrating the structure determination of related methyl esters by X-ray crystallography serves as a basis for further exploration of their physical and chemical properties (Sakhautdinov et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, an isoindoline analogue, has been reported to have high binding affinity and selectivity towards the mt2 subtype . This suggests that methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride may also interact with similar targets.
Mode of Action
Based on the reported behavior of similar compounds, it can be hypothesized that it may act as an antagonist to its target .
properties
IUPAC Name |
methyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNMTAOECQRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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